![molecular formula C17H20F3N3O4S B2846823 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 2034307-43-0](/img/structure/B2846823.png)
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide” is a complex organic molecule that contains several functional groups including a difluorocyclohexyl group, an oxadiazole ring, a benzenesulfonamide moiety, and an ethoxy group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the difluorocyclohexyl group and the oxadiazole ring could potentially introduce interesting structural features .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could affect its polarity and solubility .Scientific Research Applications
Anti-HIV and Antifungal Activity
Compounds bearing structural motifs similar to "N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide" have been synthesized and evaluated for their anti-HIV and antifungal activities. For instance, a series of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides demonstrated significant in vitro activity against HIV and fungal pathogens, showcasing the potential of such compounds in therapeutic applications (Zareef et al., 2007).
COX-2 Inhibition for Pain Management
Another research avenue explores the synthesis of benzenesulfonamide derivatives for selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The introduction of fluorine atoms into the compound structure has been found to enhance COX-2 selectivity, leading to the development of potent inhibitors for the treatment of conditions like rheumatoid arthritis and osteoarthritis. This underscores the relevance of such compounds in designing new analgesics with improved therapeutic profiles (Hashimoto et al., 2002).
Photosensitizers for Photodynamic Therapy
Research has also been conducted on the use of benzenesulfonamide derivatives as photosensitizers in photodynamic therapy (PDT), a treatment modality for cancer. Specifically, new zinc phthalocyanines substituted with benzenesulfonamide derivative groups have shown high singlet oxygen quantum yields, making them promising candidates for Type II PDT in cancer treatment. Their photophysical and photochemical properties suggest significant potential in clinical applications (Pişkin et al., 2020).
Targeting Tumor-Associated Enzymes
Another intriguing application involves the targeting of tumor-associated enzymes, such as carbonic anhydrases, with N-acylbenzenesulfonamide dihydro-1,3,4-oxadiazole hybrids. These compounds have shown selective inhibition against specific carbonic anhydrase isoforms associated with tumors, offering a pathway to the development of new anticancer agents with improved selectivity and therapeutic efficacy (Bianco et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-4-ethoxy-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O4S/c1-2-26-14-4-3-12(9-13(14)18)28(24,25)21-10-15-22-16(23-27-15)11-5-7-17(19,20)8-6-11/h3-4,9,11,21H,2,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIOVDVBDDGSGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.